molecular formula C7H12N4O2 B14661794 3-Ethyl-1-methyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione CAS No. 51235-79-1

3-Ethyl-1-methyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione

Cat. No.: B14661794
CAS No.: 51235-79-1
M. Wt: 184.20 g/mol
InChI Key: FUMMUBNVVHSQCN-UHFFFAOYSA-N
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Description

3-Ethyl-1-methyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by its unique substitution pattern, which includes ethyl, methyl, and methylamino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-methyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine, methylamine, and cyanuric chloride in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the triazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-methyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazines.

Scientific Research Applications

3-Ethyl-1-methyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-methyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-6-ethyl-1,3,5-triazine: Similar structure but with different substituents.

    1,3,5-Triazine-2,4,6-triamine: Known for its use in herbicides.

    2,4,6-Trichloro-1,3,5-triazine: Used as an intermediate in the synthesis of various chemicals.

Uniqueness

3-Ethyl-1-methyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

51235-79-1

Molecular Formula

C7H12N4O2

Molecular Weight

184.20 g/mol

IUPAC Name

3-ethyl-1-methyl-6-(methylamino)-1,3,5-triazine-2,4-dione

InChI

InChI=1S/C7H12N4O2/c1-4-11-6(12)9-5(8-2)10(3)7(11)13/h4H2,1-3H3,(H,8,9,12)

InChI Key

FUMMUBNVVHSQCN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)N=C(N(C1=O)C)NC

Origin of Product

United States

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